7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively. It has a molecular formula of C6H3BrIN3 and a molecular weight of 323.92 g/mol . Pyrazolo[1,5-a]pyrimidines are known for their significant photophysical properties and have been widely studied for their applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine typically involves a regioselective, time-efficient, and one-pot route. This method includes a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents . The reaction is often carried out under microwave-assisted conditions, which significantly reduces the reaction time and improves the yield. This methodology is distinguished by its operational simplicity, broad substrate scope, and pot-economy .
Chemical Reactions Analysis
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Cyclocondensation Reactions: These reactions are used in the synthesis of the compound itself and its derivatives.
Common reagents used in these reactions include β-enaminones, NH-5-aminopyrazoles, and various electrophilic reagents . The major products formed from these reactions are typically functionalized pyrazolo[1,5-a]pyrimidines with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms is believed to play a significant role .
Comparison with Similar Compounds
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: This compound has similar substitution patterns but different functional groups, leading to variations in its chemical and biological properties.
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: This compound has a different substitution pattern, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and biological activities .
Properties
Molecular Formula |
C6H3BrIN3 |
---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
7-bromo-3-iodopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H |
InChI Key |
WLJDODLQSFQVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)I)N=C1)Br |
Origin of Product |
United States |
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